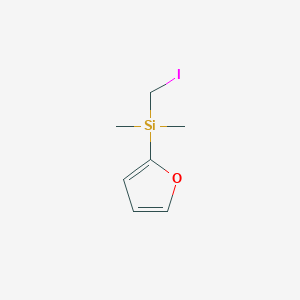

Iodomethyl(dimethyl)furylsilane

Description

Iodomethyl(dimethyl)furylsilane is an organosilicon compound characterized by a silicon atom bonded to an iodomethyl group, two methyl groups, and a furyl moiety. These compounds are pivotal in organic synthesis, particularly in Pd-catalyzed Heck reactions () and nucleophilic substitutions (), due to the iodine atom's leaving-group capability and the silicon center’s steric and electronic modulation.

Properties

Molecular Formula |

C7H11IOSi |

|---|---|

Molecular Weight |

266.15 g/mol |

IUPAC Name |

furan-2-yl-(iodomethyl)-dimethylsilane |

InChI |

InChI=1S/C7H11IOSi/c1-10(2,6-8)7-4-3-5-9-7/h3-5H,6H2,1-2H3 |

InChI Key |

VSASANGEAVHESV-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(CI)C1=CC=CO1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Steric Effects : Bulky substituents like diisopropyl () often result in lower yields (43–70%) compared to less hindered analogs, likely due to steric hindrance during coupling reactions.

- Electronic Effects : Electron-withdrawing groups (e.g., phenyl in ) enhance stabilization of intermediates in iminium salt formation, enabling room-temperature reactions without bases .

- Reactivity : The furyl group in iodomethyl(dimethyl)furylsilane may confer unique electronic properties, analogous to vinyl or allyl substituents in and , which facilitate cyclization or Heck reactions.

Reaction Conditions and Yields

- Pd-Catalyzed Reactions: Diisopropyl-substituted iodomethylsilanes () show moderate to high yields (43–79%) in Pd-catalyzed couplings, influenced by the steric bulk of substituents. For example, (iodomethyl)diisopropyl(non-1-en-4-yloxy)silane achieved 77% yield under Method B .

- Iodine-Mediated Reactions : Diallyl(2-(iodomethyl)pent-4-en-1-yl)(isopropoxy)silane (72% yield, ) highlights iodine's role in promoting stereoselective rearrangements, a pathway distinct from Pd-catalyzed methods.

- Base-Free Reactions : (iodomethyl)(dimethyl)phenyl silane reacts with 2-mercaptobenzothiazole at room temperature without bases, contrasting with base-dependent Pd-catalyzed protocols .

Physical and Spectral Properties

- Boiling Points : Iodomethyltrimethylsilane (boiling point: 140°C, ) has a lower boiling point compared to bulkier analogs like diisopropyl-substituted silanes, which are likely higher due to increased molecular weight and steric effects.

- NMR Data: (iodomethyl)diisopropyl(2-methoxy-6-vinylphenoxy)silane: ¹³C NMR signals at δ 12.7–153.0 ppm (). (iodomethyl)diisopropyl((1R,2S)-2-vinylcyclohexyloxy)silane: ¹H NMR peaks at δ 1.08–5.91 ppm (). Consistent chemical shifts for silicon-bonded methyl (δ ~12–19 ppm) and vinyl/aryl groups (δ ~117–153 ppm) are observed across analogs.

Preparation Methods

Halogen Exchange Reactions

A foundational approach involves halogen exchange on chloromethylsilane precursors. For example, dimethylchlorosilane derivatives can undergo iodide substitution using sodium iodide (NaI) in polar aprotic solvents such as acetone or dimethylformamide (DMF). This method leverages the higher nucleophilicity of iodide ions compared to chloride, facilitating displacement at the silicon-bound methyl group.

Example protocol :

Hydrosilylation of Furyl-Substituted Alkenes

Hydrosilylation offers a route to introduce furyl groups via platinum-catalyzed addition of silanes to alkenes. For instance, dimethyliodosilane could react with 2-vinylfuran in the presence of Karstedt’s catalyst (Pt₂{(SiMe₂CH₂CH₂SiMe₂)₃}).

Key parameters :

-

Temperature: 80–100°C

-

Solvent: Toluene

-

Catalyst loading: 50 ppm Pt

-

Yield: ~50–65% (extrapolated from similar hydrosilylation reactions).

Catalytic Systems and Solvent Effects

Quaternary Ammonium Salts in Disproportionation

The use of tetrabutylammonium chloride (TBAC) as a catalyst in disproportionation reactions is well-documented for synthesizing methylchlorosilanes. This methodology could be adapted for iodomethyl derivatives by substituting chloride with iodide sources.

Proposed adaptation :

Solvent Polarity and Reaction Efficiency

Non-protonic polar solvents like DMI enhance catalyst activity by stabilizing ionic intermediates. For iodomethylation, solvents with high dielectric constants (ε > 30) may improve iodide ion mobility, accelerating substitution kinetics.

Challenges in Purification and Isolation

Fractional Distillation

Iodomethyl(dimethyl)furylsilane’s volatility (estimated boiling point: 180–200°C) permits separation via fractional distillation. However, co-distillation with unreacted dimethylfurylsilane or residual iodide salts necessitates precise temperature control.

Optimization strategies :

-

Use high-efficiency packed columns (e.g., Heli-Pak®).

-

Maintain nitrogen flow to prevent iodine liberation.

Chromatographic Methods

Silica gel chromatography with hexane/ethyl acetate (9:1) can resolve iodinated products from non-polar byproducts. Caution is required to avoid silica-induced decomposition of iodoorganosilanes.

Q & A

Q. What are the established synthetic routes for iodomethyl(dimethyl)furylsilane, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution or coupling reactions involving silicon precursors and iodomethane derivatives. For example, Yarosh et al. (2016) demonstrated the reactivity of iodomethylsilanes with heterocyclic compounds (e.g., benzimidazoles) under anhydrous conditions, emphasizing the role of temperature (60–80°C) and catalysts like triethylamine . Methodological considerations include inert atmosphere (argon/nitrogen) to prevent hydrolysis and rigorous purification via column chromatography to isolate the product .

Q. How should researchers safely handle and store this compound in laboratory settings?

Safety protocols align with silane handling guidelines: use gloves, goggles, and fume hoods to avoid dermal/ocular exposure. Storage requires moisture-free environments (e.g., desiccators with molecular sieves) and inert gas blankets to prevent degradation. Compatibility with glassware and PTFE-lined caps is critical, as reactive iodine may corrode certain metals .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- NMR spectroscopy : , , and NMR to confirm silicon bonding and furyl ring substitution patterns .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and isotopic patterns .

- FT-IR : Peaks at 1250–1100 cm (Si–C stretching) and 750 cm (C–I vibrations) validate structural integrity .

Advanced Research Questions

Q. How do reaction mechanisms involving this compound differ in radical vs. polar environments?

In radical pathways (e.g., photolysis), the C–I bond cleaves to generate iodomethyl radicals, as shown in CRF-PEPICO studies, which detected metastable intermediates via velocity map imaging . In polar solvents (e.g., DMF), nucleophilic substitution dominates, with furylsilane acting as an electrophile. Contrasting outcomes (e.g., cyclization vs. dimerization) depend on solvent polarity and radical initiators like AIBN .

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

Discrepancies in reaction outcomes (e.g., regioselectivity in aryl substitutions) often stem from solvent effects or trace moisture. Systematic studies should:

Q. What computational approaches are suitable for modeling this compound’s electronic structure and reactivity?

Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets effectively predicts frontier molecular orbitals (HOMO/LUMO) and charge distribution on silicon and iodine atoms. MD simulations can further assess solvation effects and transition states in substitution reactions .

Q. How does this compound interact with biomolecules, and what are its ecotoxicological implications?

Limited ecotoxicity data necessitate in vitro assays (e.g., Ames test for mutagenicity) and biodegradation studies under OECD guidelines. Computational QSAR models can estimate bioaccumulation potential (log P ~2.5) and soil mobility based on siloxane fragmentation patterns .

Methodological Challenges and Solutions

Q. What strategies optimize kinetic studies of this compound in cross-coupling reactions?

Use stopped-flow techniques with UV-Vis monitoring to track rapid iodine dissociation. For slower reactions, employ NMR in situ to observe silicon coordination changes. Rate constants should be compared across substrates (e.g., aryl halides vs. alkenes) to identify steric/electronic trends .

Q. How can researchers design experiments to probe the stability of this compound under varying pH and temperature?

Conduct accelerated stability tests:

Q. What novel derivatives of this compound could enhance its utility in materials science?

Functionalize the furyl ring with electron-withdrawing groups (e.g., nitro) to modulate silicon electrophilicity. Alternatively, replace iodine with triflate for improved coupling efficiency in polymer synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.